molecular formula C20H28N4O4S B2645453 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1788682-09-6

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2645453
CAS No.: 1788682-09-6
M. Wt: 420.53
InChI Key: VZIAJLVUCZYRHC-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
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Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique molecular structure that suggests significant potential for various biological activities. This article synthesizes the available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural motifs:

  • Piperidine Ring : A six-membered nitrogen-containing ring known for its diverse biological activities.
  • Pyrazole Moiety : Contributes to the compound's potential as an anti-inflammatory and anticancer agent.
  • Furan and Sulfonyl Groups : These functional groups enhance the compound's reactivity and interaction with biological targets.

The molecular formula is C23H27N3O3, with a molecular weight of approximately 393.487 g/mol. The presence of both nitrogen and sulfur in the structure indicates potential for diverse interactions with biological molecules.

Anticancer Activity

Research indicates that compounds containing piperidine and pyrazole moieties often exhibit anticancer properties. For instance, studies on similar piperidine derivatives have shown selective inhibition of cancer-related enzymes, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors like prostate and breast cancer . The specific compound under discussion may exert similar effects due to its structural similarities.

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives. In particular, some compounds have shown modest inhibitory effects against viral proteases, including those from coronaviruses . While specific data on the discussed compound is limited, its structural characteristics suggest it could similarly interact with viral enzymes, warranting further investigation.

Anti-inflammatory Effects

Pyrazole derivatives are well-documented for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Given that this compound contains a pyrazole moiety, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory effects.

Understanding the mechanisms through which this compound operates is crucial for elucidating its therapeutic potential.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, contributing to its biological effects.
  • Hydrogen Bonding : The presence of amide groups enhances the ability to form hydrogen bonds with biological targets, potentially increasing binding affinity and specificity.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of similar compounds:

StudyCompoundActivityFindings
Cheng et al., 2011Piperidin derivativesCARM1 inhibitionHigh selectivity against CARM1 in cancer cells
Recent antiviral studyPiperidine derivativesViral protease inhibitionModest inhibition observed against SARS-CoV-2 proteases
Anti-inflammatory researchPyrazole derivativesCOX inhibitionSignificant reduction in inflammatory markers noted

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-22-19(15-5-6-15)12-17(21-22)13-23(14-18-4-3-11-28-18)20(25)16-7-9-24(10-8-16)29(2,26)27/h3-4,11-12,15-16H,5-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIAJLVUCZYRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3CCN(CC3)S(=O)(=O)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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